BenchChemオンラインストアへようこそ!

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Physicochemical Properties Drug Design

This oxan-4-yl-substituted phenylpyrazole is the only variant that combines a tetrahydropyran chiral center with a 1-phenyl-1H-pyrazol-4-yl core. Unlike achiral 4-yl-methanamine analogs (CAS 400877-10-3), it provides a quantifiable lipophilicity shift (+0.22 LogP) and conformational restriction without adding H-bond donors, enabling systematic SAR exploration of permeability versus clearance. It directly replaces 3-yl calcimimetic scaffolds with an unexplored 4-yl attachment vector. Researchers leveraging this compound can rapidly diversify the primary amine into amides, sulfonamides, or ureas for kinase ATP-pocket targeting.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 1274547-82-8
Cat. No. B2545269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
CAS1274547-82-8
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESC1COCCC1C(C2=CN(N=C2)C3=CC=CC=C3)N
InChIInChI=1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2
InChIKeyVOBASHKMJZAKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Considerations for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine CAS 1274547-82-8 as a Drug Discovery Intermediate


(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 1274547-82-8) is an organic amine featuring a tetrahydropyran (oxane) moiety linked via a chiral methanamine bridge to a 1-phenyl-1H-pyrazol-4-yl core [1]. The compound serves as a versatile building block in medicinal chemistry, particularly for programs exploring calcium-sensing receptor (CaSR) modulation and kinase inhibition due to the established pharmacological precedent of the phenylpyrazole scaffold [2]. It is commercially available from multiple suppliers in research quantities, typically at 95–98% purity .

Rationale Against Simple In-Class Substitution for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine CAS 1274547-82-8


Substituting (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine with structurally simpler analogs such as (1-phenyl-1H-pyrazol-4-yl)methanamine (CAS 400877-10-3) [1] or N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine [2] is not chemically equivalent. The presence of the oxan-4-yl (tetrahydropyran) group distinguishes this compound through two critical procurement-relevant differences: (1) a substantially altered lipophilicity profile, as evidenced by a computed XLogP3 increase from ~1.18 for the parent amine to 1.4 for the target compound [1][3]; and (2) introduction of a chiral center adjacent to the primary amine that imparts conformational constraint, a feature absent in the simpler achiral analogs [3]. These differences directly affect compound partitioning, passive permeability, and potential target binding conformation, making inter-compound substitution in SAR campaigns scientifically invalid without re-optimization.

Evidence-Based Differentiation of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine CAS 1274547-82-8 from Closest Structural Analogs


Lipophilicity Shift Relative to Parent (1-Phenyl-1H-pyrazol-4-yl)methanamine

Introduction of the oxan-4-yl substituent increases computed lipophilicity compared to the unsubstituted parent amine. (1-phenyl-1H-pyrazol-4-yl)methanamine has a computed LogP of 1.18 [1], whereas (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine has a computed XLogP3 of 1.4 [2]. This difference reflects the contribution of the tetrahydropyran ring to overall molecular hydrophobicity.

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Polar Surface Area Differentiation

The target compound (MW = 257.34 g/mol [1]) is substantially heavier than the parent amine (MW = 173.21 g/mol [2]) and the N-methyl analog (MW = 187.24 g/mol [3]), while maintaining a comparable topological polar surface area (TPSA = 53.1 Ų [1] vs. 43.84 Ų for the parent amine [2]). This combination yields a higher molecular weight without proportional PSA increase, altering predicted oral absorption parameters.

Pharmacokinetics Drug-likeness ADME

Synthetic Accessibility and Procurement Cost Comparison

The synthetic route to (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine requires a coupling step between 1-phenyl-1H-pyrazole-4-carbaldehyde and oxan-4-ylamine, adding synthetic complexity relative to the parent amine which is commercially available at lower cost. The target compound is listed at $470 per 0.1 g (Enamine catalog, 95% purity) [1], whereas (1-phenyl-1H-pyrazol-4-yl)methanamine is broadly available at substantially lower per-gram pricing. This cost differential reflects the additional synthetic investment required for the oxan-4-yl moiety.

Chemical Synthesis Procurement Cost Analysis

Commercial Availability and Supply Chain Diversity

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is stocked by multiple independent suppliers, including American Elements, Leyan, and Enamine, ensuring supply chain redundancy [1][2]. In contrast, many closely related oxan-4-yl/pyrazole hybrid analogs are available from only single vendors or require custom synthesis. This multi-vendor availability reduces procurement risk and enables competitive quoting.

Supply Chain Vendor Comparison Research Materials

Scaffold Precedent in Calcium-Sensing Receptor (CaSR) Modulation

The 1-phenyl-1H-pyrazolyl scaffold has established pharmacological relevance as the core of potent type II calcimimetics targeting the calcium-sensing receptor (CaSR). In a head-to-head comparison of five-membered heterocyclic replacements for the propyl linker in cinacalcet analog R-568, the 2-phenylpyrazole derivative (Compound 7) demonstrated an EC50 of 1.5 μM in a HEK293 cell-based CaSR functional assay [1]. While the target compound differs in substitution pattern (4-yl vs. 3-yl attachment), the phenylpyrazole core is validated as capable of conferring CaSR modulatory activity. (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine offers a distinct substitution vector (4-position attachment) that is unexplored in published CaSR SAR relative to the well-characterized 3-yl series [1], representing a novel chemical space for scaffold-hopping or selectivity optimization campaigns.

GPCR Calcimimetics Type II Allosteric Modulators

Kinase Inhibitor Scaffold Compatibility

Derivatives containing the 1-phenyl-1H-pyrazol-4-yl substructure have demonstrated kinase inhibitory activity in experimental systems. A 6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-substituted pyrimidin-4-amine compound showed IC50 = 6.23 μM against recombinant murine c-Abl kinase in vitro [1]. Multiple vendors position the 1-phenyl-1H-pyrazol-4-yl scaffold as an intermediate for kinase inhibitor development targeting ATP-binding sites [2]. The target compound's oxan-4-yl group provides a metabolically stable tetrahydropyran substituent that has been demonstrated to enhance solubility compared to purely aromatic substituents in related pyrazole-tetrahydropyran hybrids .

Kinase Inhibition ATP-competitive Oncology

Evidence-Grounded Application Scenarios for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine CAS 1274547-82-8


Scaffold-Hopping in Type II Calcimimetic Drug Discovery Programs

Researchers developing positive allosteric modulators of the calcium-sensing receptor (CaSR) can utilize (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine as a structurally distinct alternative to the well-characterized 1-(1-phenyl-1H-pyrazol-3-yl)methanamine series. The 4-yl attachment vector offers an unexplored SAR dimension relative to the published 3-yl calcimimetics that demonstrated EC50 values as low as 1.5 μM in CaSR functional assays [1]. The oxan-4-yl substituent contributes increased lipophilicity (XLogP3 = 1.4 vs. 1.18 for parent amine [2][3]) and conformational constraint, features that may address metabolic stability limitations observed in early calcimimetic leads [1].

Kinase Inhibitor Fragment Library Expansion

In kinase inhibitor discovery campaigns targeting the ATP-binding pocket, (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine provides a primary amine handle for rapid diversification into amides, sulfonamides, or ureas. The 1-phenyl-1H-pyrazol-4-yl scaffold has demonstrated kinase engagement, with related compounds showing IC50 values in the low micromolar range (e.g., 6.23 μM vs. c-Abl [1]). The tetrahydropyran ring has been established in related pyrazole hybrids to enhance solubility compared to purely aromatic substituents [2], potentially improving physicochemical properties of resulting kinase inhibitor candidates.

SAR Studies Requiring Controlled Lipophilicity Modulation

For lead optimization campaigns where incremental adjustment of lipophilicity is critical to balancing permeability and metabolic clearance, (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine provides a quantifiable lipophilicity shift (+0.22 LogP units vs. parent amine [1][2]) without introducing additional hydrogen bond donors or acceptors that would alter TPSA disproportionately (TPSA increase of only +9.26 Ų despite +84 Da MW increase [1][2]). This property profile supports systematic exploration of lipophilicity-activity relationships while maintaining drug-like physicochemical space.

CNS-Targeted Compound Libraries

The balanced physicochemical profile of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine—XLogP3 = 1.4, TPSA = 53.1 Ų, MW = 257 Da [1]—positions it within favorable parameters for CNS drug discovery. Multiple vendors cite CNS-targeting agents and kinase inhibitors as primary applications for oxan-4-yl/pyrazole hybrid structures [2]. The compound's computed properties align with established CNS drug-likeness guidelines, and its multi-vendor commercial availability [3] supports timely procurement for exploratory CNS lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.